
SULINDAC INTERMEDIATE
Descripción general
Descripción
SULINDAC INTERMEDIATE is a synthetic organic compound with the molecular formula C18H17FS. It is characterized by the presence of a fluorine atom, a methyl group, and a p-methylthiobenzyl group attached to an indene core. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Métodos De Preparación
The synthesis of SULINDAC INTERMEDIATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylindene and p-methylthiobenzyl chloride.
Substitution Reaction: The p-methylthiobenzyl group is introduced via a nucleophilic substitution reaction, where p-methylthiobenzyl chloride reacts with the fluorinated indene derivative under basic conditions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Análisis De Reacciones Químicas
SULINDAC INTERMEDIATE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the p-methylthiobenzyl group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions .
Aplicaciones Científicas De Investigación
Chemopreventive Applications
Sulindac has been extensively studied for its chemopreventive effects, particularly in colorectal cancer. Research indicates that sulindac and its metabolites can significantly reduce the incidence of adenomatous polyps in familial adenomatous polyposis (FAP) patients.
Case Studies and Findings
- A randomized controlled trial demonstrated that patients treated with sulindac (300 mg/day) showed a 44% reduction in the mean number of polyps after nine months compared to placebo .
- Another study involving FAP patients reported a significant decrease in polyp size and number after treatment with sulindac .
Synthesis of Novel Compounds
The intermediates of sulindac, such as 5-fluoro-2-methyl-3-indene acetic acid and its ethyl ester derivatives, have been synthesized for use in creating new sulindac analogues with enhanced therapeutic properties.
Key Intermediates
- 5-Fluoro-2-methyl-3-indene acetic acid : This compound has shown promise in synthesizing analogues with antitumor activity, such as K-80001, K-80002, and K-80003 . These compounds exhibit potential efficacy against various cancer models.
Experimental Evidence
- In studies on lung inflammation models, sulindac inhibited NF-κB transcriptional activity and decreased IL-8 secretion through a COX-independent mechanism .
- Another study highlighted sulindac's ability to induce autophagic apoptosis selectively in GABAergic neurons, suggesting potential neuroprotective applications .
Comparative Bioavailability Studies
Research comparing the bioavailability of sulindac in different formulations (capsules vs. tablets) has implications for optimizing dosing regimens in clinical settings. The findings suggest that capsules may provide a more consistent absorption profile than tablets .
Summary Table of Applications
Mecanismo De Acción
The mechanism of action of SULINDAC INTERMEDIATE involves its interaction with molecular targets and pathways within biological systems. The fluorine atom and the p-methylthiobenzyl group play crucial roles in its binding affinity and specificity towards target proteins or enzymes. The compound may exert its effects through inhibition or activation of specific biochemical pathways, leading to the desired biological outcomes.
Comparación Con Compuestos Similares
SULINDAC INTERMEDIATE can be compared with other similar compounds, such as:
2-methyl-3-(p-methylthiobenzyl)-1H-indene: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
6-chloro-2-methyl-3-(p-methylthiobenzyl)-1H-indene: Contains a chlorine atom instead of fluorine, leading to variations in its chemical and physical properties.
6-fluoro-2-methyl-3-(p-methylbenzyl)-1H-indene: Lacks the sulfur atom in the p-methylthiobenzyl group, which may affect its overall stability and reactivity.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.
Actividad Biológica
Sulindac is a non-steroidal anti-inflammatory drug (NSAID) that has garnered attention not only for its analgesic and anti-inflammatory properties but also for its potential chemopreventive effects in colorectal cancer. The compound undergoes extensive metabolism, primarily converting into its active sulfide metabolite, which is responsible for its biological activity. This article delves into the biological activity of sulindac intermediate, focusing on its mechanisms, efficacy in various conditions, and relevant case studies.
Sulindac exerts its biological effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. The active sulfide metabolite of sulindac has been shown to have a significantly lower EC50 value (0.02 μM) for COX inhibition compared to the parent compound . This inhibition leads to decreased production of prostaglandins, which are mediators of inflammation and pain.
Enterohepatic Circulation
Sulindac and its metabolites undergo enterohepatic circulation, which enhances the bioavailability of the active sulfide form. This process allows for sustained therapeutic levels while potentially minimizing gastrointestinal side effects commonly associated with other NSAIDs .
Colorectal Cancer Chemoprevention
Numerous studies have established sulindac's role in colorectal cancer prevention. A randomized controlled trial involving familial adenomatous polyposis (FAP) patients demonstrated that treatment with sulindac significantly reduced the number and size of colorectal polyps . Specifically, after nine months of treatment, there was a 44% decrease in the mean number of polyps (p = 0.014) and a 35% reduction in their diameter (p = 0.026) .
Table 1: Summary of Clinical Trials on Sulindac for Colorectal Cancer Prevention
Study Reference | Population | Treatment Duration | Outcome |
---|---|---|---|
Giardiello et al. (1993) | FAP patients | 9 months | 44% reduction in polyp number |
Alberts et al. (1995) | Fischer 344 rats | 31 weeks | 27% reduction in colon tumors |
Neurobiological Effects
Recent research has highlighted sulindac's neurobiological effects, particularly its ability to induce apoptosis in GABAergic neurons in zebrafish models. This study revealed that sulindac exposure led to hyperactivity and significant neuronal apoptosis, mediated through autophagy pathways . The findings suggest a complex interaction between sulindac's anti-inflammatory properties and potential neurotoxic effects.
Other Therapeutic Applications
Sulindac has also shown promise in treating various inflammatory conditions beyond colorectal cancer. It has been investigated for its effects on lithium levels in patients with bipolar disorder, showing a sparing effect that could allow for safer NSAID use alongside lithium therapy . Furthermore, sulindac's efficacy as an adjuvant therapy in breast cancer has been documented, demonstrating significant tumor reduction in murine models .
Case Study: Familial Adenomatous Polyposis (FAP)
In a notable case study involving FAP patients treated with sulindac, results indicated a marked regression of polyps upon resuming treatment after a cessation period. This emphasizes the drug's potential as a long-term management strategy for individuals at high risk of colorectal cancer due to genetic predispositions .
Case Study: Lithium Interaction
Another case study examined the interaction between sulindac and lithium therapy in six patients aged 50-60 years. Results showed that sulindac did not significantly elevate lithium levels, suggesting it may be a safer alternative to other NSAIDs for patients requiring lithium treatment .
Propiedades
IUPAC Name |
6-fluoro-2-methyl-3-[(4-methylsulfanylphenyl)methyl]-1H-indene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FS/c1-12-9-14-11-15(19)5-8-17(14)18(12)10-13-3-6-16(20-2)7-4-13/h3-8,11H,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNULXPFFMUXOBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C1)C=C(C=C2)F)CC3=CC=C(C=C3)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30464858 | |
Record name | 6-Fluoro-2-methyl-3-{[4-(methylsulfanyl)phenyl]methyl}-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30464858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41201-60-9 | |
Record name | 6-Fluoro-2-methyl-3-[[4-(methylthio)phenyl]methyl]-1H-indene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41201-60-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Fluoro-2-methyl-3-{[4-(methylsulfanyl)phenyl]methyl}-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30464858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.